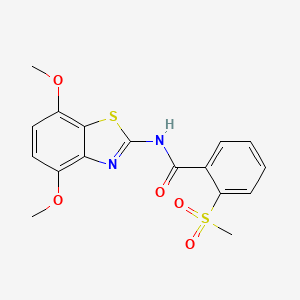

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Description

"N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide" is a synthetic benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methoxy groups at positions 4 and 5. The compound is further functionalized with a methanesulfonylbenzamide moiety at the 2-position of the benzothiazole ring. Benzothiazoles are widely studied for their applications in medicinal chemistry and materials science due to their aromatic heterocyclic framework, which enables diverse interactions with biological targets or synthetic substrates.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c1-23-11-8-9-12(24-2)15-14(11)18-17(25-15)19-16(20)10-6-4-5-7-13(10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJAUHDPYITZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential anti-cancer properties due to its ability to inhibit certain enzymes.

Industry: The compound is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anti-cancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, spectroscopic, and reactivity features of “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide” with analogous sulfonyl- and heterocyclic-containing compounds, such as those described in .

Structural Features

- Core Heterocycle : The target compound’s benzothiazole core differs from the triazole or hydrazinecarbothioamide backbones in . Benzothiazoles exhibit planar aromaticity with a sulfur and nitrogen atom, enabling π-π stacking and hydrogen-bonding interactions. Triazoles (e.g., compounds [7–9]) offer nitrogen-rich environments, enhancing metal coordination or polar interactions .

- Substituents : The methoxy groups in the target compound are electron-donating, contrasting with halogen (Cl, Br) or fluorine substituents in , which are electron-withdrawing. The methanesulfonyl group in the target compound may exhibit distinct electronic effects compared to the phenylsulfonyl groups in due to differences in steric bulk and resonance stabilization .

Spectroscopic Data

- IR Spectroscopy : The target compound’s amide C=O stretch aligns with compounds [4–6], but it lacks the C=S group present in both hydrazinecarbothioamides and triazole-thiones. The methanesulfonyl S=O stretch is expected at higher frequencies (~1350 cm⁻¹) compared to phenylsulfonyl groups due to reduced conjugation .

- NMR : The ¹H-NMR of the target compound would feature distinct methoxy proton signals (~δ 3.8–4.0 ppm) and aromatic splitting patterns influenced by the benzothiazole ring. This contrasts with compounds [7–9], where fluorine substituents (e.g., 2,4-difluorophenyl) cause characteristic splitting and deshielding .

Reactivity and Stability

- Synthetic Routes : The target compound likely requires coupling of a benzothiazole amine with a methanesulfonylbenzoyl chloride, analogous to the hydrazide-isothiocyanate reactions in . However, its methoxy groups may necessitate protective strategies during synthesis, unlike the halogen-tolerant routes in .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 336.36 g/mol. The presence of methoxy groups and a methanesulfonyl moiety enhances its solubility and stability, making it suitable for various biological applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 336.36 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.

- Cell Signaling Modulation : It can modulate signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of nuclear factor kappa B (NF-kB) signaling.

Antimicrobial Activity

Studies have indicated that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, this compound demonstrated effectiveness against various bacterial strains in vitro. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In vitro studies using RAW264.7 macrophage cells showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in inflammatory markers:

| Treatment Concentration (µM) | TNF-α Production (pg/mL) |

|---|---|

| Control | 150 |

| 10 | 120 |

| 25 | 80 |

| 50 | 40 |

Anticancer Properties

Research has also explored the anticancer potential of this compound. In a study involving various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited cytotoxic effects with IC50 values indicating its effectiveness:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

A notable case study focused on the anti-inflammatory effects of benzothiazole derivatives highlighted the role of this compound in reducing chronic inflammation markers in animal models. The study reported a significant decrease in paw edema in treated rats compared to controls.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide?

- Methodology :

- Step 1 : Start with 4,7-dimethoxy-1,3-benzothiazol-2-amine and 2-methanesulfonylbenzoyl chloride.

- Step 2 : Use a coupling reagent (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Critical Parameters : Temperature control (<10°C) prevents hydrolysis of the sulfonyl group. Solvent choice (DMF vs. dichloromethane) affects reaction kinetics .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm methoxy (-OCH₃) and sulfonyl (-SO₂) group integration (δ ~3.8–4.0 ppm for methoxy; δ ~125–130 ppm in 13C for sulfonyl) .

- IR Spectroscopy : Look for amide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1350, 1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Protocol :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .

- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .

- Antimicrobial activity : Broth microdilution method for MIC determination against Staphylococcus aureus and E. coli .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Approach :

- Molecular docking (AutoDock Vina) : Map interactions between the methanesulfonyl group and hydrophobic pockets of target proteins (e.g., FtsZ in bacterial cell division) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns to identify key hydrogen bonds (e.g., benzothiazole N with Thr109 in EGFR) .

- Data Interpretation : Compare binding free energies (ΔG) of derivatives to prioritize synthesis .

Q. What strategies resolve contradictions in reported biological efficacy across studies?

- Case Analysis :

- Example : Discrepancy in IC₅₀ values for anti-cancer activity may arise from cell-line-specific expression of drug transporters (e.g., P-gp).

- Solution :

- Use isogenic cell lines (P-gp+/P-gp−) to isolate transporter effects .

- Quantify intracellular drug accumulation via LC-MS .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

- Optimization Framework :

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

- LogP Analysis : Experimental determination (shake-flask method) vs. computational prediction (ChemAxon) to balance lipophilicity and bioavailability .

Q. What crystallographic challenges arise in determining its solid-state structure?

- SHELX Refinement :

- Issue : Disorder in methoxy groups due to rotational flexibility.

- Mitigation : Collect high-resolution data (<1.0 Å) at low temperature (100 K) and apply restraints to atomic displacement parameters .

Key Research Gaps

- Mechanistic ambiguity : The role of the methanesulfonyl group in modulating target selectivity remains understudied.

- In vivo pharmacokinetics : No data on oral bioavailability or metabolite profiling in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.